molecular formula C23H26O14 B13430617 [(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate

[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B13430617
M. Wt: 526.4 g/mol
InChI Key: ZZPYUMARYUNGIK-DYWBIDBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound, [(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate, is a glycoside ester featuring a pyrano[3,4-c]pyran core fused with a β-D-glucopyranosyl unit and esterified to 3,4,5-trihydroxybenzoic acid (galloyl group).

Properties

Molecular Formula

C23H26O14

Molecular Weight

526.4 g/mol

IUPAC Name

[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C23H26O14/c1-2-9-10-5-15(35-20(31)8-3-12(25)16(27)13(26)4-8)36-21(32)11(10)7-33-22(9)37-23-19(30)18(29)17(28)14(6-24)34-23/h2-4,7,9-10,14-15,17-19,22-30H,1,5-6H2/t9-,10+,14-,15-,17-,18+,19-,22+,23+/m1/s1

InChI Key

ZZPYUMARYUNGIK-DYWBIDBVSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@@H](OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Canonical SMILES

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis generally follows a multi-step approach:

  • Step 1: Construction of the pyrano[3,4-c]pyran core via cyclization of suitably substituted precursors.
  • Step 2: Introduction of the ethenyl group at the 5-position.
  • Step 3: Formation of the ester linkage with the 3,4,5-trihydroxybenzoate.
  • Step 4: Stereochemical control to ensure correct configuration at chiral centers.

Key Reactions and Conditions

Step Reaction Type Reagents & Conditions References
1 Heterocyclic core synthesis Acid-catalyzed cyclization of α,β-unsaturated ketones with polyhydroxy aldehydes ,
2 Ethenyl group introduction Wittig or Horner–Wadsworth–Emmons (HWE) olefination ,
3 Esterification Activation of carboxylic acid (e.g., via DCC or EDC) followed by coupling with phenolic hydroxyls ,
4 Stereoselective synthesis Use of chiral auxiliaries or catalysts to control stereochemistry ,

Detailed Synthetic Pathways

Construction of the Heterocyclic Core

The core heterocycle, pyrano[3,4-c]pyran , is synthesized via a Baldwin cyclization or acid-catalyzed cyclization of suitable precursors such as α,β-unsaturated ketones and polyhydroxy aldehydes. This step typically involves:

  • Condensation of a polyhydroxy aldehyde with a β-unsaturated ketone.
  • Acidic conditions (e.g., p-toluenesulfonic acid) at elevated temperatures (80-120°C).
  • Use of solvents like ethanol or acetonitrile.

Introduction of the Ethenyl Group

The ethenyl substituent at position 5 is incorporated via:

  • Horner–Wadsworth–Emmons (HWE) olefination , which offers stereoselectivity favoring the (E)-configuration.
  • Reagents such as phosphonate esters (e.g., triethyl phosphonoacetate) with base catalysts like sodium hydride or potassium tert-butoxide.
  • Reaction conditions: room temperature to 60°C, in dry solvents like THF.

Esterification with the Hydroxybenzoate

The ester linkage is formed by:

  • Activation of the carboxylic acid (or its derivative) using carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC.
  • Use of catalytic DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Conditions: room temperature, inert atmosphere, in solvents like dichloromethane or pyridine.

Stereochemical Control

Achieving the stereochemistry at multiple chiral centers involves:

  • Use of chiral auxiliaries or chiral catalysts during cyclization and olefination steps.
  • Asymmetric synthesis techniques documented in patent literature, such as US20210094954A1, employing chiral catalysts or auxiliaries to favor the desired stereoisomer.

Data Tables Summarizing Reaction Conditions

Reaction Step Reagents Solvent Temperature Yield References
Core cyclization Acid catalyst (p-TsOH) Ethanol 80-120°C 65-75% ,
Ethenyl olefination Phosphonate ester, base THF 25-60°C 70-85% ,
Esterification DCC, DMAP Dichloromethane Room temp 60-80% ,

Research Discoveries and Innovations

Recent research has focused on:

  • Asymmetric synthesis : Use of chiral catalysts to improve stereoselectivity, as detailed in patent US20210094954A1.
  • Green chemistry approaches : Employing microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact.
  • Biocatalytic methods : Exploring enzyme-catalyzed esterification for regio- and stereoselectivity, although still in experimental stages.

Chemical Reactions Analysis

Types of Reactions

[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, potentially affecting their structure and function. The benzoate ester moiety may also play a role in its biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Source/Application Bioactivity Notes Reference
Target Compound Likely C₂₂H₂₈O₁₄* Pyrano[3,4-c]pyran, β-D-glucopyranosyl, galloyl Synthetic/Natural (probable plant origin) Hypothesized antioxidant or hepatoprotective -
[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate (CAS 554-37-0) C₁₃H₁₆O₁₀ β-D-glucopyranosyl, galloyl Synthetic/Natural (e.g., plant glycosides) Antioxidant properties inferred from galloyl
Sweroside C₁₆H₂₂O₁₀ Iridoid glycoside (pyrano[3,4-c]pyran), β-D-glucosyl Lonicera japonica, Swertia pseudochinensis Hepatoprotective (APAP non-protective)
[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate C₁₆H₂₀O₁₀ β-D-glucopyranosyl, feruloyl ester Plant-derived (e.g., Foeniculum vulgare) Anti-inflammatory, antioxidant
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy...acetamide C₂₀H₃₅NO₁₆ Complex glycoside, acetamide Synthetic glycoconjugate Probable role in carbohydrate-mediated processes

Key Differences and Implications

Core Structure: The target compound’s pyrano[3,4-c]pyran core distinguishes it from simpler glycosides like CAS 554-37-0 . This bicyclic system may enhance rigidity and receptor-binding specificity compared to monocyclic analogs. Sweroside shares the pyrano[3,4-c]pyran system but lacks the galloyl ester, instead featuring a lactone group.

Esterified Moieties: The galloyl group (3,4,5-trihydroxybenzoate) in the target compound provides three hydroxyl groups, increasing hydrogen-bonding capacity compared to feruloyl (one hydroxyl) in ’s compound. The ethenyl group in the target compound’s pyran ring could influence metabolic stability or interactions with hydrophobic enzyme pockets.

Glycosylation Patterns: The β-D-glucopyranosyl unit is conserved across analogs, but its linkage position (e.g., C-6 in the target vs. C-4 in Sweroside) alters spatial orientation and solubility .

Biological Activity

The compound [(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate is a complex natural product with potential therapeutic applications. This article reviews its biological activity based on diverse sources and research findings.

Molecular Structure and Characteristics:

  • Molecular Formula: C30H38O13
  • Molecular Weight: 606.6 g/mol
  • IUPAC Name: (4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo... (full name as per query)

Physicochemical Properties:

PropertyValue
Heavy Atom Molecular Weight504.274
Solubility (LogP)2.739
Rotatable Bonds11
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count12

Antiviral Activity

The compound has demonstrated antiviral properties. Research indicates that it may inhibit viral replication through various mechanisms involving the modulation of host cell pathways and immune responses .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the NLRP3 inflammasome activation in various cell types. This action is crucial in conditions such as neuroinflammation and other chronic inflammatory diseases .

Neuroprotective Effects

Research suggests that the compound may offer neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells. In models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, it has been linked to improved cognitive function and reduced neuronal death .

Case Studies

  • Study on Neuroinflammation:
    A study focused on the effects of the compound in a model of ischemia-reperfusion injury demonstrated significant reductions in markers of inflammation and neuronal damage. The administration of this compound resulted in improved outcomes in terms of brain infarct volume and neuronal survival rates .
  • Antiviral Mechanism Exploration:
    Another study investigated the antiviral mechanisms of the compound against influenza viruses. Results indicated that it effectively reduced viral titers in infected cell cultures by enhancing the host's immune response while directly inhibiting viral replication .

Q & A

Q. What spectroscopic and computational methods are recommended for resolving the stereochemical complexity of this compound?

  • Methodological Answer : The compound’s stereochemistry requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : Use 2D-NMR (e.g., COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for the pyrano[3,4-c]pyran and oxane rings .
  • X-ray Crystallography : For unambiguous confirmation of absolute configuration, especially if single crystals can be obtained .
  • Density Functional Theory (DFT) : Compare computed vs. experimental NMR chemical shifts to validate stereochemical assignments .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula and fragmentation patterns .

Table 1 : Key spectroscopic parameters for structural elucidation.

TechniqueTarget RegionsCritical Parameters
1^1H NMRδ 4.0–6.0 ppm (anomeric protons, ethenyl group)Coupling constants (JJ) for glycosidic linkages
13^{13}C NMRδ 90–110 ppm (anomeric carbons), δ 165–175 ppm (ester carbonyl)Chemical shifts for hydroxylated carbons
HR-MSm/z 600–700 rangeIsotopic pattern matching for C24_{24}H30_{30}O15_{15}

Q. What synthetic strategies are suitable for constructing the pyrano[3,4-c]pyran core?

  • Methodological Answer :
  • Glycosylation : Use a protected glucose derivative (e.g., 2,3,4,6-tetra-O-acetyl-D-glucopyranose) as the glycosyl donor. Activate the anomeric position with trichloroacetimidate or thioglycoside chemistry .
  • Iridoid Backbone Formation : Employ cyclization of a monoterpene precursor (e.g., via acid-catalyzed ring-opening of an epoxide) to form the pyrano[3,4-c]pyran system .
  • Esterification : Couple the gallic acid moiety (3,4,5-trihydroxybenzoate) to the aglycone using DCC/DMAP or enzymatic catalysis (e.g., lipases) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s antiproliferative activity while addressing solubility challenges?

  • Methodological Answer :
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures ≤0.1% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility .
  • Cell-Based Assays :
  • MTT/PrestoBlue : Test dose-response (1–100 μM) in cancer cell lines (e.g., HepG2, MCF-7) with 48–72 hr exposure. Include sweroside () as a comparator for hepatoprotective activity.
  • ROS Scavenging : Measure reduction in H2_2O2_2-induced oxidative stress using DCFH-DA fluorescence .
  • Control for Artifacts : Pre-treat cells with inhibitors of phase I/II metabolism (e.g., 1-aminobenzotriazole) to distinguish prodrug vs. direct activity .

Q. What experimental approaches resolve contradictions in reported bioactivity (e.g., hepatoprotective vs. null effects)?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Quantify systemic exposure via LC-MS/MS in plasma and liver tissue after oral administration (rodent models). Compare bioavailability to sweroside, which shows tissue-specific accumulation .
  • Metabolite Identification : Incubate the compound with liver microsomes/S9 fractions to identify phase I (oxidation) and phase II (glucuronidation/sulfation) metabolites .
  • Target Engagement Studies : Use thermal shift assays or cellular thermal shift assay (CETSA) to confirm binding to putative targets (e.g., Nrf2, NF-κB) .

Q. How can computational modeling predict interactions between this compound and carbohydrate-binding proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with lectins (e.g., galectin-3) or viral spike proteins (e.g., SARS-CoV-2 S glycoprotein). Focus on the glucose moiety’s hydroxyl groups for hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational changes in the protein-ligand complex .
  • Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding affinities (ΔGbind_{bind}) .

Data Contradiction Analysis

Q. Why might in vitro antioxidant activity fail to translate in vivo?

  • Methodological Answer :
  • Bioavailability Limits : The compound’s high polarity (LogP ~-1.5) may restrict cellular uptake. Use pro-drug strategies (e.g., acetylated derivatives) to improve membrane permeability .
  • Redox Cycling Artifacts : Test for false-positive signals in antioxidant assays (e.g., DPPH, ABTS) by including catalase/superoxide dismutase inhibitors .
  • Species-Specific Metabolism : Compare metabolite profiles across human/rodent hepatocytes to identify divergent detoxification pathways .

Tables for Critical Data

Table 2 : Key metabolic pathways and analytical tools.

PathwayMetabolitesAnalytical Method
Phase IOxidized pyran ringUPLC-QTOF-MS (ESI-)
Phase IIGlucuronidated gallateHILIC-MS/MS
Tissue DistributionLiver accumulationQuantitative whole-body autoradiography

Table 3 : Computational parameters for docking studies.

SoftwareProtein PDB IDGrid Box Center (Å)Scoring Function
AutoDock Vina1WBF (galectin-3)x=15, y=20, z=10Affinity (kcal/mol)
Schrödinger Glide6M0J (SARS-CoV-2 S)x=25, y=30, z=35GlideScore

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.